molecular formula C24H32N2O3 B5976234 2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

Cat. No. B5976234
M. Wt: 396.5 g/mol
InChI Key: LCHGPWMREVHUPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide, also known as U-47700, is a synthetic opioid that was first synthesized in the 1970s. It has gained popularity in recent years due to its potent analgesic effects and has been used as a research chemical.

Mechanism of Action

2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide acts as a mu-opioid receptor agonist, binding to the receptor and activating the same pathways as endogenous opioids. This leads to the release of dopamine and other neurotransmitters, resulting in analgesia and euphoria. However, it also leads to respiratory depression, which is the main cause of overdose deaths.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been found to produce potent analgesia, similar to that of morphine. It also produces sedation, respiratory depression, and euphoria. However, it has a shorter duration of action than other opioids, such as morphine. It has also been found to be more potent than fentanyl, which is a highly potent synthetic opioid.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide in lab experiments is its potency, which allows for the use of smaller doses. This can reduce costs and minimize the risk of side effects. However, its short duration of action can be a limitation for some experiments, as it may not provide sustained analgesia.

Future Directions

There are several future directions for research on 2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide. One area of interest is the development of safer and more effective analgesics that do not produce respiratory depression. Another area of interest is the development of drugs that can reverse the effects of opioids in the event of an overdose. Additionally, further research is needed to understand the long-term effects of 2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide on the brain and body.

Synthesis Methods

The synthesis of 2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide involves the reaction of 2,4-dimethoxybenzaldehyde with 2-phenylethylamine, followed by reduction with sodium borohydride and N-methylation with methyl iodide. The final product is purified using chromatography techniques.

Scientific Research Applications

2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide has been used in scientific research to study its effects on the opioid receptors in the brain. It has been found to be a potent agonist of the mu-opioid receptor, which is responsible for the analgesic effects of opioids. It has also been used to study the effects of opioids on respiratory depression and addiction.

properties

IUPAC Name

2,4-dimethoxy-N-[(1-methylpiperidin-3-yl)methyl]-N-(2-phenylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-25-14-7-10-20(17-25)18-26(15-13-19-8-5-4-6-9-19)24(27)22-12-11-21(28-2)16-23(22)29-3/h4-6,8-9,11-12,16,20H,7,10,13-15,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHGPWMREVHUPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)CN(CCC2=CC=CC=C2)C(=O)C3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide

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